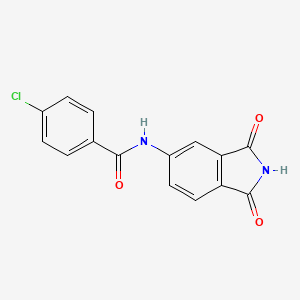

4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-9-3-1-8(2-4-9)13(19)17-10-5-6-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJIEOKKXSONOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves a series of organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted benzamide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

Modulation of Metabotropic Glutamate Receptors

One of the primary applications of 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is its role as an allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). Research indicates that compounds targeting mGluR5 can provide novel therapeutic strategies for treating central nervous system disorders such as schizophrenia and Alzheimer's disease.

- Mechanism of Action : This compound acts by binding to a specific allosteric site on the mGluR5 receptor, which can enhance or inhibit receptor activity depending on the context. This modulation can lead to improved cognitive function and reduced symptoms associated with various neurological conditions .

Potential Therapeutic Uses

The modulation of mGluR5 by this compound has been linked to several therapeutic applications:

- Schizophrenia Treatment : Studies suggest that positive allosteric modulators like this compound can alleviate symptoms of schizophrenia by enhancing glutamatergic neurotransmission .

- Cognitive Impairment : The compound's ability to modulate mGluR5 may also be beneficial in treating cognitive impairments associated with neurodegenerative diseases .

Case Study 1: Allosteric Modulation in Schizophrenia

A study published in Nature highlighted the efficacy of mGluR5 positive allosteric modulators in preclinical models of schizophrenia. The researchers found that these modulators could significantly reduce hyperactivity and improve cognitive deficits in animal models. The involvement of compounds similar to this compound was emphasized due to their selective action on mGluR5 .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of allosteric modulators on neuronal survival under stress conditions. The findings indicated that compounds like this compound could promote neuronal resilience against excitotoxicity, thereby offering potential therapeutic avenues for conditions such as Alzheimer's disease .

Data Table: Comparison of Allosteric Modulators

| Compound Name | Mechanism | Target Receptor | Potential Application |

|---|---|---|---|

| 4-chloro-N-(1,3-dioxo...) | Positive Allosteric Modulator | mGluR5 | Schizophrenia, Alzheimer's |

| N-{4-chloro...} | Positive Allosteric Modulator | mGluR5 | Cognitive enhancement |

| 3-cyano-N-(1,3-diphenyl...) | Positive Allosteric Modulator | mGluR5 | Neuroprotection |

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been identified as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5 . This modulation occurs through binding to a novel allosteric site, distinct from other known modulators, leading to potentiation of receptor responses.

Comparison with Similar Compounds

Table 1: Substituent Variations in Benzamide Derivatives

- Halogen Effects : The substitution of chlorine with iodine in the compound from introduces a heavier halogen, which may enhance halogen bonding interactions in crystal engineering or protein-ligand complexes .

- Sulfonamide Addition : 5-Hydroxyindapamide () incorporates a sulfamoyl group, broadening its pharmacological profile to include carbonic anhydrase inhibition, a mechanism absent in the target compound .

Modifications on the Isoindole Moiety

Table 2: Isoindole Core Variations

- Proteolysis-Targeting Chimeras (PROTACs) : The compound in incorporates a dioxopiperidine-linked isoindole, enabling targeted degradation of androgen receptors. This highlights how isoindole modifications can pivot the compound’s role from inhibitor to degrader .

Functional Group Additions for Enhanced Bioactivity

- Extended Chains: ZHAWOC6024 () includes a phenoxy-pentanoic acid chain, improving aqueous solubility and pharmacokinetics compared to the hydrophobic target compound .

Research Findings and Implications

- Therapeutic Potential: The target compound’s simplicity makes it a scaffold for developing kinase inhibitors or antimicrobial agents, whereas its analogues show expanded applications (e.g., diuretics, PROTACs).

- Synthetic Flexibility : Substituent modifications (e.g., iodine in , fluorophenyl in ) demonstrate tunability for specific industrial or medicinal needs.

- Catalytic vs. Biological Roles : While the target compound is primarily biologically oriented, structural cousins like those in bridge organic synthesis and biochemistry .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.